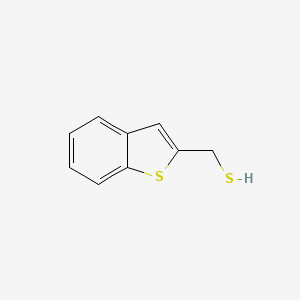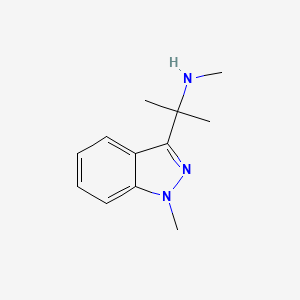![molecular formula C12H20ClNS B13567937 (Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride](/img/structure/B13567937.png)
(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride is a compound that combines a cyclohexylmethyl group with a thiophen-3-ylmethyl group, linked through an amine and stabilized as a hydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride typically involves the following steps:
Formation of the Thiophen-3-ylmethyl Intermediate: This can be achieved through the Paal–Knorr synthesis, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Hydrochloride Salt Formation: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for the Paal–Knorr synthesis and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles like alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Substituted amines.
Applications De Recherche Scientifique
(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of (Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions with acidic residues . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used for their anti-inflammatory and anesthetic properties.
Cyclohexylmethylamines: Compounds like cyclohexylmethylamine itself, which is used as an intermediate in organic synthesis.
Uniqueness
(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride is unique due to its combination of a cyclohexylmethyl group and a thiophen-3-ylmethyl group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H20ClNS |
|---|---|
Poids moléculaire |
245.81 g/mol |
Nom IUPAC |
1-cyclohexyl-N-(thiophen-3-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H19NS.ClH/c1-2-4-11(5-3-1)8-13-9-12-6-7-14-10-12;/h6-7,10-11,13H,1-5,8-9H2;1H |
Clé InChI |
OYGYHFKNPFGZRR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CNCC2=CSC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


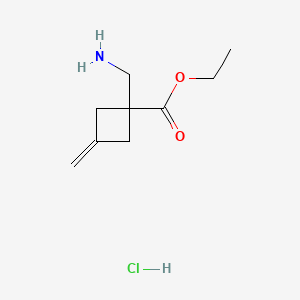
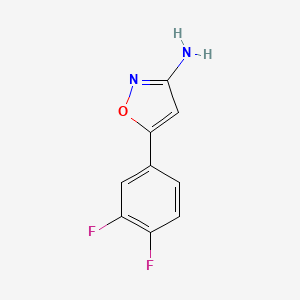
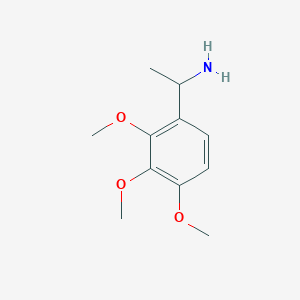
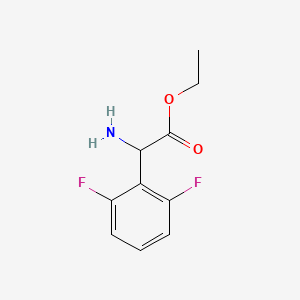
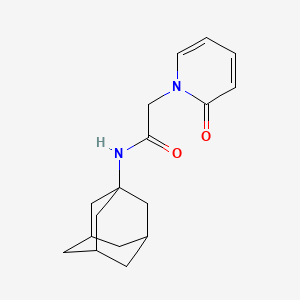

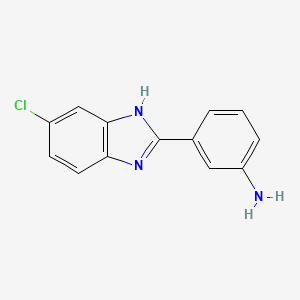
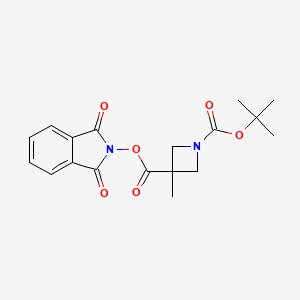
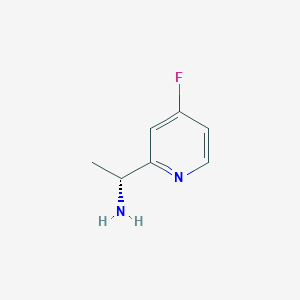

![Tert-butyl 3-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)azetidine-1-carboxylate](/img/structure/B13567913.png)

